An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications for Researchers
An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications for Researchers
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable scaffolds in drug discovery.[1] This guide provides a comprehensive technical overview of 2,3-difluoro-6-hydroxybenzaldehyde, a key building block for the synthesis of complex molecular architectures. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its precursor, closely related analogs, and established synthetic methodologies to provide a reliable resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
2,3-Difluoro-6-hydroxybenzaldehyde is a fine chemical intermediate, typically appearing as a powder.[2] Its core structure consists of a benzaldehyde scaffold substituted with two fluorine atoms and a hydroxyl group on the aromatic ring.
Table 1: Physicochemical Properties of 2,3-Difluoro-6-hydroxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 187543-89-1 | [3] |
| Molecular Formula | C₇H₄F₂O₂ | [3] |
| Molecular Weight | 158.10 g/mol | [4] |
| Appearance | Powder | [2] |
| Purity | ≥95% | [2] |
| Storage | Store at room temperature | [2] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and hydroxyl substituents. The phenolic hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (typically >185 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbon atoms directly attached to fluorine exhibiting large one-bond C-F coupling constants.
-
IR Spectroscopy: The infrared spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.
Synthesis and Purification
The most logical and well-supported synthetic route to 2,3-difluoro-6-hydroxybenzaldehyde involves a two-step process: the synthesis of its methoxy-protected precursor, 2,3-difluoro-6-methoxybenzaldehyde, followed by demethylation.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde.
Experimental Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from a well-documented procedure for the synthesis of the methoxy precursor.[1]
Materials:
-
3,4-Difluoroanisole
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Diethyl ether
-
0.2 N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), cool a solution of LDA in a suitable flask to -75 °C.
-
Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -75 °C.
-
Stir the reaction mixture at -75 °C for 1 hour to ensure complete ortholithiation.
-
Slowly add anhydrous DMF to the reaction mixture and continue stirring at -70 °C for 10 minutes.
-
Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to 10 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, 0.2 N hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.[1]
Experimental Protocol 2: Demethylation to 2,3-Difluoro-6-hydroxybenzaldehyde
This protocol is a generalized procedure for the demethylation of aryl methyl ethers using boron tribromide (BBr₃), a highly effective reagent for this transformation.[5][7][8]
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Boron tribromide (BBr₃) solution (1.0 M in dichloromethane is recommended)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution dropwise to the stirred solution. It is advisable to use at least one equivalent of BBr₃ per methoxy group and any other Lewis basic functional groups in the molecule.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-hydroxybenzaldehyde.
-
Further purification can be achieved by column chromatography on silica gel.
Reactivity and Synthetic Applications
The chemical reactivity of 2,3-difluoro-6-hydroxybenzaldehyde is governed by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To form corresponding amines.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to form chalcones and other derivatives.
-
Oxidation: To the corresponding carboxylic acid.
-
-
Hydroxyl Group: The phenolic hydroxyl group can undergo:
-
O-alkylation and O-acylation: To introduce various substituents.
-
Etherification: As a nucleophile in Williamson ether synthesis.
-
-
Fluorinated Aromatic Ring: The fluorine atoms influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. They also acidify the phenolic proton, influencing its reactivity.
Applications in Drug Discovery and Materials Science
While specific applications of 2,3-difluoro-6-hydroxybenzaldehyde are not extensively documented, its structural motifs are of significant interest in several areas:
-
Medicinal Chemistry: Fluorinated salicylaldehydes are precursors to a variety of biologically active compounds, including salicylihalamide analogues with potent antitumor activity and salicylanilides with antibacterial properties against multidrug-resistant bacteria.[2][9] The presence of fluorine can enhance the compound's metabolic stability and binding affinity to biological targets.[10]
-
Materials Science: Benzaldehyde derivatives are used in the synthesis of liquid crystals and other organic materials.[11] The introduction of fluorine atoms can modulate the electronic properties and intermolecular interactions of these materials.
Safety and Handling
2,3-Difluoro-6-hydroxybenzaldehyde is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
2,3-Difluoro-6-hydroxybenzaldehyde represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, purification, and potential applications based on established chemical principles and data from closely related compounds. As research in fluorinated compounds continues to expand, the utility of this and similar scaffolds is expected to grow, opening new avenues for the development of novel therapeutics and advanced materials.
References
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Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
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Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
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Ulrich, H., Rao, D. V., Tucker, B., & Sayigh, A. A. R. (1978). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications, 9(5), 331-334. [Link]
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Kubota, T., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Bioorganic & Medicinal Chemistry Letters, 19(7), 2026-2029. [Link]
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ResearchGate. (2016). What demethylating reagent do you suggest?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
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Boron Tribromide. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). MDPI. Retrieved from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]
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